![molecular formula C21H18ClNO2 B12598199 5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide CAS No. 648923-93-7](/img/structure/B12598199.png)
5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is an organic compound with the chemical formula C22H19ClNO2. This compound is known for its unique structure, which includes a chlorinated benzamide group and a biphenyl moiety. It is a solid at room temperature and is used in various biochemical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2’-methyl[1,1’-biphenyl]-3-ylmethanol.
Esterification: The 5-chloro-2-hydroxybenzoic acid is esterified with methanol to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with 2’-methyl[1,1’-biphenyl]-3-ylmethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted benzamides.
科学的研究の応用
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-hydroxy-N-(phenylmethyl)benzamide
- 5-Chloro-2-hydroxy-N-(2-methylphenyl)benzamide
- 5-Chloro-2-hydroxy-N-(3-methylphenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it more effective in certain applications compared to similar compounds.
特性
CAS番号 |
648923-93-7 |
|---|---|
分子式 |
C21H18ClNO2 |
分子量 |
351.8 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-[[3-(2-methylphenyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-5-2-3-8-18(14)16-7-4-6-15(11-16)13-23-21(25)19-12-17(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChIキー |
FREVIWUUGRHAML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)

![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
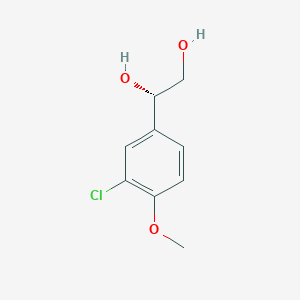
![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
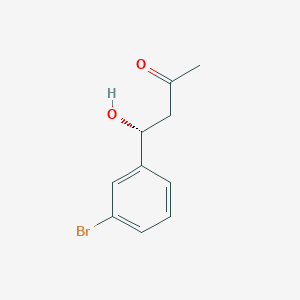
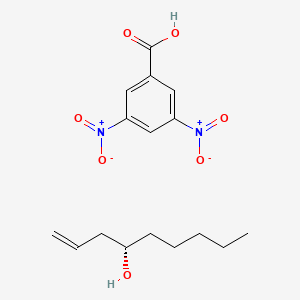
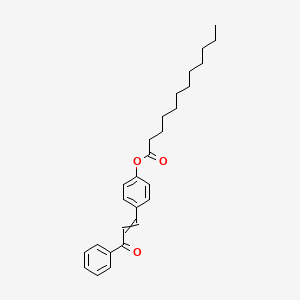
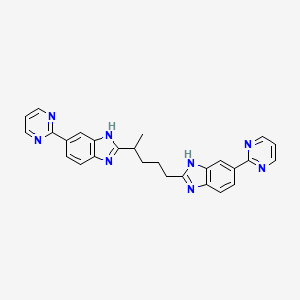


![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
